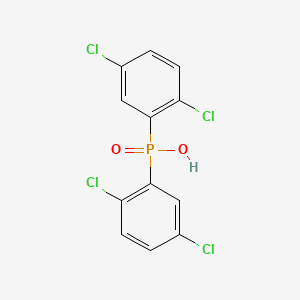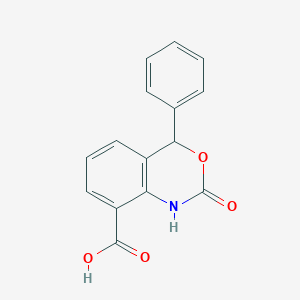![molecular formula C11H8N4O3 B14333328 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- CAS No. 105664-73-1](/img/structure/B14333328.png)
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes an imidazoquinazoline core, which is a fused tricyclic system containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide under Cu(I)-catalyzed conditions. This process requires an azide ion as a nitrogen source and involves C–N coupling, reductive amination, cyclization, and oxidation . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly used in industrial settings to produce these compounds efficiently .
化学反応の分析
Types of Reactions: 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aniline, ethyl glyoxalate, and α-iminoesters. Reaction conditions often involve the use of catalysts such as Cu(I) and specific temperature and pressure settings to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include various substituted quinazoline derivatives. These products are often evaluated for their biological activities and potential therapeutic applications .
科学的研究の応用
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cyclic GMP-specific phosphodiesterase, which plays a role in various physiological processes .
類似化合物との比較
Similar Compounds: Similar compounds to 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include other quinazoline derivatives such as quinazolinone and benzimidazoquinazoline. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- apart is its specific tricyclic structure and the presence of dimethyl groups. These features contribute to its unique biological activity and make it a promising candidate for further research and development .
特性
CAS番号 |
105664-73-1 |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 g/mol |
IUPAC名 |
2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C11H8N4O3/c1-4-14-7-8(15(4)2)10(17)6-5(9(7)16)11(18)13-3-12-6/h3H,1-2H3,(H,12,13,18) |
InChIキー |
FKHYFHLCLOJQBU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


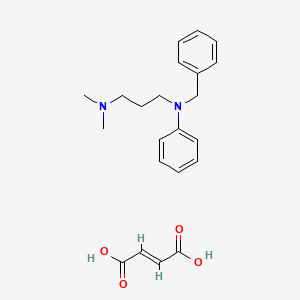

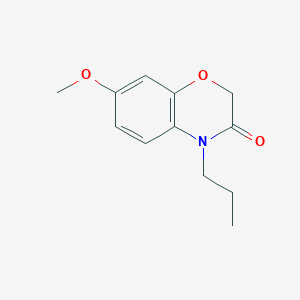

methanethione](/img/structure/B14333271.png)

![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

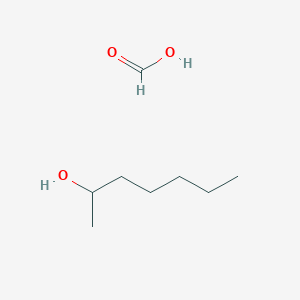
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

